molecular formula C18H17Cl2NO5 B4301256 3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No. B4301256
M. Wt: 398.2 g/mol
InChI Key: GQSFVVOQEBPUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as diclofenac, and it is widely used in the treatment of pain, inflammation, and fever. Diclofenac is synthesized through a complex chemical process, and its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of pain, inflammation, and fever. By inhibiting cyclooxygenase enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a range of biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in various conditions.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments, including its well-established mechanism of action and pharmacological effects, as well as its availability and relatively low cost. However, it also has several limitations, including its potential for toxicity and side effects, which may affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on diclofenac, including the development of new formulations with improved efficacy and safety profiles, the investigation of its potential use in the treatment of cancer and other neurological disorders, and the identification of new targets for its pharmacological effects. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects, and to better understand its potential for toxicity and side effects.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic effects in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, diclofenac has been used as a model compound for the development of new 3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid with improved efficacy and safety profiles.

properties

IUPAC Name

3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c1-25-15-6-4-10(8-16(15)26-2)14(9-17(22)23)21-18(24)11-3-5-12(19)13(20)7-11/h3-8,14H,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSFVVOQEBPUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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